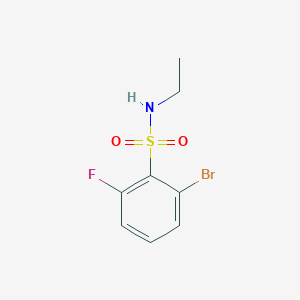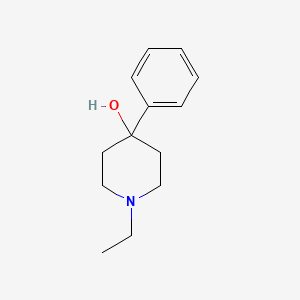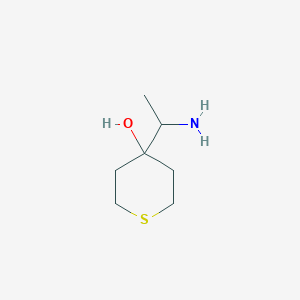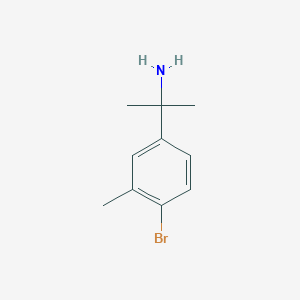
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide is an organic compound that features a bromine, an ethyl group, a fluorine, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of N-ethyl-6-fluorobenzene-1-sulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine would yield an N-ethyl-6-fluorobenzene-1-sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide exerts its effects depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the sulfonamide and ethyl groups.
N-Ethyl-6-fluorobenzene-1-sulfonamide: Similar but without the bromine atom.
Properties
Molecular Formula |
C8H9BrFNO2S |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-N-ethyl-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
DPLZGGDYKOHTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273795.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)





![[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid](/img/structure/B13273847.png)






